molecular formula C15H28N2S B14675068 2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione CAS No. 41597-07-3

2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione

Cat. No.: B14675068
CAS No.: 41597-07-3
M. Wt: 268.5 g/mol
InChI Key: HHNCNYSXKTZKKA-UHFFFAOYSA-N
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Description

2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione is an organic compound with the molecular formula C15H28N2S It is a cyclopropene derivative featuring two di(propan-2-yl)amino groups and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione typically involves the reaction of cyclopropene derivatives with di(propan-2-yl)amine and sulfur sources. One common method includes the use of carbon disulfide as a sulfur source . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles to laboratory methods, with scaling up involving optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino groups.

Scientific Research Applications

2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione involves interactions with various molecular targets. The thione group can form coordination complexes with metal ions, influencing catalytic processes. The amino groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(diisopropylamino)cycloprop-2-ene-1-thione: Similar structure but with different substituents.

    Cyclopropene derivatives: Compounds with similar cyclopropene cores but different functional groups.

Uniqueness

2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione is unique due to its combination of di(propan-2-yl)amino groups and a thione group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

41597-07-3

Molecular Formula

C15H28N2S

Molecular Weight

268.5 g/mol

IUPAC Name

2,3-bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione

InChI

InChI=1S/C15H28N2S/c1-9(2)16(10(3)4)13-14(15(13)18)17(11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

HHNCNYSXKTZKKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(C1=S)N(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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